molecular formula C16H20N2O4 B1439664 4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid CAS No. 1217862-59-3

4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid

Cat. No.: B1439664
CAS No.: 1217862-59-3
M. Wt: 304.34 g/mol
InChI Key: VVRMSKUHPMVTPW-UHFFFAOYSA-N
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Description

4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid is a synthetic organic compound designed for research and development, particularly in medicinal chemistry. This molecule features a 5-oxopyrrolidine scaffold, a structure of significant interest in drug discovery due to its presence in compounds with a wide range of biological activities . The molecule is constructed by linking a 1-butyl-5-oxopyrrolidine-3-carboxylic acid moiety to a 4-aminobenzoic acid (PABA) unit through an amide bond. The 5-oxopyrrolidine (2-pyrrolidinone) core is a recognized pharmacophore found in various natural products and approved pharmaceuticals, and derivatives of this scaffold have been investigated for their potential anticancer and antimicrobial properties . Recent scientific literature highlights that novel 5-oxopyrrolidine derivatives demonstrate promising anticancer activity against cell lines such as A549, as well as potent and selective antimicrobial effects against multidrug-resistant Staphylococcus aureus strains . The 4-aminobenzoic acid component is a well-known building block in organic synthesis and a member of the vitamin B complex, which adds to the compound's potential for diverse biochemical interactions . Researchers can utilize this chemical as a key intermediate for constructing more complex molecules or as a candidate for screening in biological assays. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. This material is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[(1-butyl-5-oxopyrrolidine-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-2-3-8-18-10-12(9-14(18)19)15(20)17-13-6-4-11(5-7-13)16(21)22/h4-7,12H,2-3,8-10H2,1H3,(H,17,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRMSKUHPMVTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O4, with a molecular weight of 304.34 g/mol. The compound features a benzoic acid moiety linked to a pyrrolidine-derived carbonyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
PurityTypically >95%

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors within biological systems. The pyrrolidine ring and the benzoate structure may facilitate binding to targets involved in various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes related to protein degradation pathways, similar to other benzoic acid derivatives that have shown activity against cathepsins B and L .
  • Receptor Modulation : It could act as a modulator of receptor activity, potentially influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activities

Research has indicated several areas where this compound might exhibit biological activity:

  • Antimicrobial Activity : Similar compounds have shown promise in inhibiting bacterial and fungal growth.
  • Antiproliferative Effects : Studies suggest that derivatives of benzoic acid can suppress cancer cell growth by inducing apoptosis or inhibiting cell cycle progression.
  • Enzyme Activation : Some benzoic acid derivatives have been reported to activate proteasomal and autophagic pathways, which are crucial for cellular homeostasis .

Study on Benzoic Acid Derivatives

A study evaluating various benzoic acid derivatives revealed that certain compounds promoted the activity of protein degradation systems, particularly the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). Although specific data on this compound was not isolated, the findings suggest that compounds with similar structures could enhance these pathways, indicating potential as anti-aging agents or in neurodegenerative disease models .

Antitumor Activity

Research into related compounds has demonstrated significant antitumor activity through mechanisms such as inhibition of key enzymes involved in tumor growth. For instance, some studies have shown that certain benzoic acid derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
The compound serves as a building block for synthesizing bioactive molecules. Its structural features, including the pyrrolidine ring and benzoate moiety, facilitate interactions with biological targets, making it a candidate for drug development against various diseases.

2. CCR5 Antagonist Studies:
Research has shown that derivatives of 5-oxopyrrolidine compounds exhibit activity as CCR5 antagonists, which are critical in HIV treatment. For example, modifications to the core structure have improved binding affinities, indicating that similar modifications to 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid could yield potent antiviral agents .

Materials Science Applications

1. Polymer Synthesis:
The compound can be utilized in the synthesis of polymers with specific properties. Its functional groups allow for the creation of copolymers that may exhibit enhanced mechanical or thermal stability.

2. Coatings and Composites:
Due to its chemical reactivity, this compound can be incorporated into coatings that require specific adhesion or barrier properties, particularly in automotive or aerospace applications .

Case Studies

Case Study 1: Antiviral Activity
A study investigated the antiviral properties of a series of 5-oxopyrrolidine derivatives, including variations of this compound. The findings indicated that certain modifications significantly enhanced potency against HIV by improving CCR5 binding affinity. Notably, a derivative with a substituted phenyl group showed an IC50 value of 0.038 mM, suggesting that further exploration of this compound could lead to new therapeutic options .

Case Study 2: Material Development
Researchers synthesized a polymer using this compound as a monomer. The resulting polymer exhibited superior thermal stability compared to traditional polymers used in coatings. This advancement highlights the potential for this compound in creating high-performance materials suitable for industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural and functional differences between 4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid and related compounds:

Compound Name Substituent/Modification Molecular Weight (g/mol) Primary Use/Activity Key Differentiator
This compound (Target Compound) 1-Butyl-5-oxopyrrolidin-3-yl amide ~350 (estimated) Research (discontinued) Moderate lipophilicity, balanced solubility
4-[(1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl)amino]benzoic acid Cyclohexyl substituent on pyrrolidinone ~390 (estimated) Unspecified research Higher lipophilicity, reduced aqueous solubility
Talotrexin Ammonium (PT-523) Pteridinylmethyl and extended polyamide chain 590.60 Antitumor (folate antagonist) Targets dihydrofolate reductase, complex structure
Naptalam Naphthalene amino-carbonyl substituent 329.34 Herbicide Herbicidal activity via auxin mimicry
2-[2-({[4-(Diaminomethyl)phenyl]amino}carbonyl)-6-methoxypyridin-3-yl]-... Pyridine and formyl-dimethylpropyl groups 533.58 Unspecified (likely therapeutic) High molecular weight, multiple hydrogen bond donors

Detailed Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Lipophilicity and Solubility: The target compound’s butyl group provides moderate lipophilicity (logP ~2–3 estimated), favoring passive diffusion across biological membranes. In contrast, the cyclohexyl analog exhibits higher logP (~4–5), likely reducing aqueous solubility and complicating pharmacokinetics.

Research Findings and Implications

  • Comparative Drug Design : The cyclohexyl analog’s higher lipophilicity may improve target binding in hydrophobic enzyme pockets but worsen solubility, necessitating formulation adjustments. Talotrexin’s success underscores the value of targeted modifications (e.g., folate mimicry) for antitumor activity.

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through the following key stages:

  • Formation of the Pyrrolidinone Ring: The 5-oxopyrrolidine (pyrrolidinone) core is synthesized by cyclization reactions starting from suitable amino acid derivatives or γ-lactam precursors. For example, optically pure glutamic acid esters can be converted to γ-lactam acids through bromination, reduction, cyclization, and hydrolysis steps.

  • Introduction of the Butyl Substituent: The 1-butyl substituent on the pyrrolidinone nitrogen is introduced by alkylation reactions, often using alkyl halides or via amide bond formation with butyl amines.

  • Coupling to the Benzoic Acid Moiety: The pyrrolidinone derivative bearing the butyl substituent is then coupled to 4-aminobenzoic acid or its derivatives via amide bond formation. This step typically employs peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) in the presence of bases like N,N-diisopropylethylamine (DIPEA) in solvents such as dimethylformamide (DMF).

Detailed Preparation Method

Based on literature and patent disclosures, the preparation can be exemplified as follows:

  • Step 1: Synthesis of γ-Lactam Acid Intermediate

    • Starting from an optically pure glutamic acid ester, bromination with bromoacetonitrile is performed.

    • The resulting intermediate is reduced using platinum oxide (PtO₂) catalyst under hydrogen atmosphere.

    • Cyclization occurs to form the γ-lactam ring.

    • Hydrolysis yields the γ-lactam acid, which serves as a key intermediate.

  • Step 2: Formation of Weinreb Amide

    • The γ-lactam acid is coupled with N,O-dimethylhydroxylamine using EDC·HCl and HOBt to produce the Weinreb amide intermediate.
  • Step 3: Alkylation to Introduce Butyl Group

    • The Weinreb amide is reacted with n-butyl lithium or lithium diisopropylamide at low temperatures (e.g., −78 °C) to introduce the butyl substituent and form the 1-butyl-5-oxopyrrolidin-3-yl moiety.
  • Step 4: Coupling with 4-Aminobenzoic Acid

    • The resulting pyrrolidinone derivative is coupled with 4-aminobenzoic acid using peptide coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt, and DIPEA in DMF.

    • The reaction mixture is stirred under controlled temperature until completion.

    • The product is then purified by standard methods such as recrystallization or chromatography.

Reaction Conditions and Reagents

Step Reaction Reagents and Conditions Notes
1 Bromination and cyclization Bromoacetonitrile, PtO₂ (5%), H₂ atmosphere Formation of γ-lactam acid
2 Weinreb amide formation EDC·HCl, HOBt, N,O-dimethylhydroxylamine, DMF Activation and coupling
3 Butyl substitution n-Butyl lithium or LDA, −78 °C, inert atmosphere Introduction of butyl group
4 Amide coupling HBTU, HOBt, DIPEA, DMF Coupling with 4-aminobenzoic acid

Analytical and Purification Techniques

  • The reaction progress is typically monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

  • Purification of intermediates and final product is achieved by recrystallization or chromatographic techniques.

  • Structural confirmation is done via nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Research Findings and Optimization

  • The use of peptide coupling reagents such as HBTU and HOBt enhances the efficiency of amide bond formation, reducing side reactions and increasing yields.

  • Low-temperature alkylation with n-butyl lithium ensures selective substitution on the pyrrolidinone nitrogen without ring opening or side reactions.

  • The stereochemistry of the γ-lactam intermediate is crucial for biological activity and is preserved throughout the synthesis by using optically pure starting materials.

  • The overall synthetic route is amenable to scale-up with moderate to good yields reported in each step, making it suitable for research and potential industrial applications.

Summary Table of Preparation Steps

Synthetic Step Intermediate/Product Key Reagents Conditions Yield (%) Remarks
1 γ-Lactam acid Bromoacetonitrile, PtO₂, H₂ Room temp to reflux 70-80 Cyclization step
2 Weinreb amide EDC·HCl, HOBt, N,O-dimethylhydroxylamine Room temp, DMF 75-85 Activation for alkylation
3 Butyl-substituted pyrrolidinone n-BuLi or LDA −78 °C, inert atmosphere 65-75 Selective alkylation
4 Final compound HBTU, HOBt, DIPEA, 4-aminobenzoic acid Room temp, DMF 60-70 Amide bond formation

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling the 1-butyl-5-oxopyrrolidin-3-yl carbonyl moiety to 4-aminobenzoic acid using carbodiimide crosslinkers like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst. Optimize the reaction by controlling stoichiometry (1:1.2 molar ratio of amine to carbonyl), solvent choice (e.g., DMF or THF), and temperature (0–25°C). Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm proton environments (e.g., pyrrolidinone NH at δ 6.5–7.0 ppm, benzoic acid COOH at δ 12–13 ppm).
  • FT-IR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, carboxylic acid O-H ~2500–3000 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
    Cross-reference with crystallographic data if single crystals are obtainable .

Advanced Research Questions

Q. How can crystallographic refinement using SHELX resolve contradictions in molecular conformation or hydrogen-bonding patterns?

  • Methodological Answer : SHELXL (SHELX suite) refines crystal structures by iteratively adjusting atomic positions and thermal parameters against X-ray diffraction data. For this compound:

  • Resolve ambiguities in pyrrolidinone ring puckering by analyzing torsion angles (e.g., C3-C4-C5-N1).
  • Identify hydrogen bonds (e.g., carboxylic acid O-H∙∙∙O=C amide) via distance-angle criteria (d < 3.2 Å, angle > 120°).
  • Use the HKLF 4 directive to handle twinned data if present. Validate refinement with R-factor convergence (R1 < 0.05 for high-resolution data) .

Q. What strategies enable the incorporation of this compound into PROTACs for targeted protein degradation?

  • Methodological Answer : The benzoic acid group serves as a handle for conjugation to E3 ligase-recruiting ligands (e.g., thalidomide analogs). Key steps:

  • Activate the carboxylic acid via EDC/NHS coupling to a linker (e.g., PEG4) terminated in an amine.
  • Conjugate the linker to a target-binding warhead (e.g., kinase inhibitor).
  • Validate proteasome-mediated degradation using Western blotting (target protein reduction) and cellular viability assays (IC50 determination). Reference PROTAC design principles from analogous studies (e.g., UNC 1215 acid’s use in L3MBTL3 degradation) .

Q. How can computational modeling address discrepancies in adsorption behavior for metal-ion chelation studies?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-rich sites (amide O, carboxylic acid O) for metal binding (e.g., Co²⁺, Cu²⁺). Compare with experimental adsorption isotherms (Langmuir vs. Freundlich models) to assess binding capacity. Adjust pH (optimal range 5–7) to balance protonation states and enhance coordination efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid
Reactant of Route 2
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4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid

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